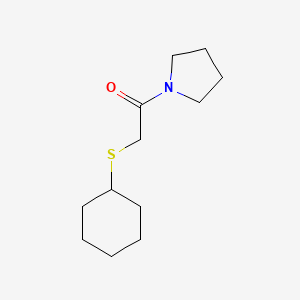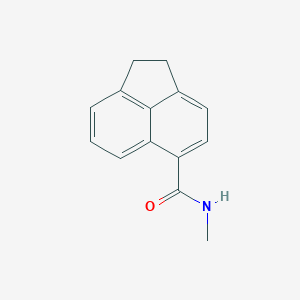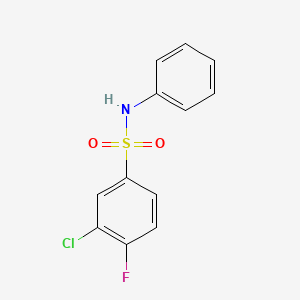
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, also known as CXS, is a chemical compound with a molecular formula of C13H21NO2S. It is a white crystalline powder that is soluble in water and organic solvents. CXS is a synthetic compound that has been studied for its potential use in scientific research applications. In
Mécanisme D'action
The mechanism of action of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone binds to DAT and inhibits its function, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has also been shown to inhibit the release of other neurotransmitters, such as norepinephrine and serotonin. This inhibition could potentially be used to treat a variety of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its specificity for DAT. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have minimal activity at other neurotransmitter transporters, making it a useful tool for studying DAT function. However, one limitation of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve complete inhibition of DAT in some experiments.
Orientations Futures
There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone. One area of research is in the development of more potent 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone analogs that could be used as potential therapeutics for dopamine-related disorders. Another area of research is in the use of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone as a tool for studying the role of DAT in neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic compound that has been studied for its potential use in scientific research applications. Its mechanism of action involves its interaction with the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, including the development of more potent analogs and further exploration of its potential therapeutic applications.
Méthodes De Synthèse
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with ethyl pyrrolidine-1-carboxylate to form 2-cyclohexylpyrrolidine. This intermediate is then reacted with sulfur to form 2-cyclohexylsulfanylpyrrolidine. Finally, this compound is reacted with ethyl chloroacetate to form 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone.
Applications De Recherche Scientifique
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research applications. One area of research is in the field of neuroscience. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter that plays a role in reward and motivation. This inhibition could potentially be used to treat addiction and other dopamine-related disorders.
Propriétés
IUPAC Name |
2-cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBHAACNCYWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)



![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)